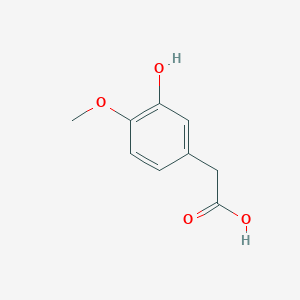

3-Hydroxy-4-methoxyphenylacetic acid

説明

(3,4-ジヒドロキシフェニル)酢酸の4-O-メチルエーテル 。この化合物は代謝物であり、さまざまな生物学的プロセスに関与しています。

準備方法

合成経路と反応条件: イソホモバニリル酸は、ホモバニリル酸のメチル化によって合成できます。 このプロセスには、水酸化ナトリウムなどの塩基の存在下で、硫酸ジメチルまたはヨウ化メチルなどのメチル化剤を使用します .

工業生産方法: イソホモバニリル酸は、通常、pH 2 で酢酸エチルを使用して尿から抽出されます 。この方法は、ヒト尿からの収量が低いことから、工業生産ではなく研究設定でより一般的です。

反応の種類:

酸化: イソホモバニリル酸は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して酸化反応を起こす可能性があります。

還元: イソホモバニリル酸の還元は、水素化リチウムアルミニウムなどの還元剤を使用して達成できます。

置換: イソホモバニリル酸は、特に芳香環上のヒドロキシル基とメトキシ基の存在による求電子置換反応に関与する可能性があります。

一般的な試薬と条件:

酸化: 酸性条件下での過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: 触媒の存在下で臭素などの試薬を使用した求電子芳香族置換。

生成される主な生成物:

酸化: 対応するキノンの形成。

還元: 対応するアルコールの形成。

置換: ハロゲン化誘導体の形成。

4. 科学研究への応用

イソホモバニリル酸は、科学研究でいくつかの用途があります。

化学: さまざまな有機合成反応における試薬として使用されます。

生物学: さまざまな生体経路における代謝物として研究されています。

医学: 特にドーパミン代謝に関連する神経学的研究におけるその潜在的な役割について調査されています。

科学的研究の応用

Pharmacological Applications

1. Opiate Synthesis:

3-Hydroxy-4-methoxyphenylacetic acid serves as a precursor in the synthesis of various opiate derivatives, including both agonists and antagonists. Its role in synthesizing dihydrothebainone, an important opiate precursor, highlights its significance in medicinal chemistry .

2. Interaction with Cytochrome P450 Enzymes:

Research indicates that this compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. In vitro studies have shown that it can inhibit specific CYP enzymes, suggesting potential implications for drug-drug interactions and metabolic pathways .

Biological Activities

1. Antioxidant Properties:

Studies have demonstrated that this compound exhibits antioxidant activity, which can be beneficial in mitigating oxidative stress-related diseases. Its effectiveness as an antioxidant has been evaluated through various assays measuring its ability to scavenge free radicals .

2. Neuroprotective Effects:

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been studied for its potential to protect neuronal cells from damage caused by oxidative stress and inflammation, making it a candidate for further research in neurodegenerative diseases .

Table 1: Synthesis Conditions for this compound

| Parameter | Condition |

|---|---|

| Reaction Temperature | 100-120°C |

| Base Used | Sodium Hydroxide |

| Copper Salt | Copper Sulfate |

| Solvent | Chloroform |

| Reaction Time | 15 hours |

| Assay Type | Result | Reference |

|---|---|---|

| Antioxidant Activity | Significant scavenging effect | |

| CYP Inhibition (CYP2C9) | Moderate inhibition | |

| Neuroprotection | Protective against oxidative stress |

Case Studies

Case Study 1: Opiate Derivative Synthesis

In a study focused on the synthesis of dihydrothebainone using this compound, researchers reported improved yields and reduced reaction times compared to traditional methods. The study emphasized the importance of optimizing reaction conditions for better efficiency in pharmaceutical applications .

Case Study 2: Pharmacokinetic Interactions

A pharmacokinetic study examined the interactions of this compound with human serum albumin and cytochrome P450 enzymes. Results indicated significant binding affinity and inhibition of CYP2C9, suggesting implications for drug metabolism and safety profiles .

作用機序

イソホモバニリル酸はその作用を主にドーパミン経路における代謝物としての役割を通して発揮します。 それはドーパミンに対するモノアミンオキシダーゼとカテコール-O-メチルトランスフェラーゼの作用によって生成されます 。 この化合物はシナプスの完全性を調節することができ、海馬ニューロンをオートファジーによる死から保護することでうつ病を軽減することが示されています .

類似化合物:

ホモバニリル酸: ドーパミンに対するモノアミンオキシダーゼとカテコール-O-メチルトランスフェラーゼの作用によって生成される主要なカテコールアミン代謝物.

バニリン酸: バニラやその他の植物に見られるフェノール酸。

メトキシフェノール: フェノール部分のベンゼン環にメトキシ基が結合した化合物.

独自性: イソホモバニリル酸は、(3,4-ジヒドロキシフェニル)酢酸の4-O-メチルエーテルとしての特定の構造によりユニークです。 この構造上の違いは、その類似体と比較して独自の化学的特性と生物学的活性を付与します .

類似化合物との比較

Homovanillic acid: A major catecholamine metabolite produced by the action of monoamine oxidase and catechol-O-methyltransferase on dopamine.

Vanillic acid: A phenolic acid found in vanilla and other plants.

Methoxyphenols: Compounds containing a methoxy group attached to the benzene ring of a phenol moiety.

Uniqueness: Isohomovanillic acid is unique due to its specific structure as the 4-O-methyl ether of (3,4-dihydroxyphenyl)acetic acid. This structural difference imparts distinct chemical properties and biological activities compared to its analogs .

生物活性

3-Hydroxy-4-methoxyphenylacetic acid, also known as iso-homovanillic acid, is a phenolic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antioxidant, anti-inflammatory, and anticancer activities, supported by various studies and findings.

- Molecular Formula : C₉H₁₀O₄

- Molecular Weight : 182.173 g/mol

- CAS Number : 1131-94-8

- Physical Properties :

- Melting Point: 128 °C

- Density: 1.3 g/cm³

- Boiling Point: 371.3 °C at 760 mmHg

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

-

Antioxidant Activity :

- The compound has demonstrated significant antioxidant properties, which are crucial for neutralizing free radicals and reducing oxidative stress in cells. In comparative studies, it was found that the antioxidant activity of related compounds like 3,4-dihydroxyphenylacetic acid (3,4-DHPAA) was notably higher than that of homovanillic acid (HVA), suggesting a strong potential for protecting cellular integrity against oxidative damage .

-

Anti-inflammatory Effects :

- Iso-homovanillic acid has been shown to modulate inflammatory responses. In vitro studies indicated that it can downregulate the release of pro-inflammatory cytokines such as PGE2, IL-8, and MCP-1 in inflamed myofibroblast cells . This suggests its potential use in managing chronic inflammatory conditions.

-

Anticancer Potential :

- Preliminary findings suggest that phenolic compounds like iso-homovanillic acid may contribute to anticancer effects by inhibiting tumor growth and inducing apoptosis in cancer cells. However, further detailed studies are necessary to establish its efficacy and mechanisms in cancer therapy.

Table 1: Comparative Biological Activities of Related Phenolic Compounds

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound (Iso-homovanillic acid) | Moderate | Significant | Preliminary evidence |

| 3,4-Dihydroxyphenylacetic acid (3,4-DHPAA) | High | Moderate | Not established |

| Homovanillic Acid (HVA) | Low | Low | Not established |

Study on Antioxidant and Anti-inflammatory Effects

A study investigated the biological activity of various phenolic metabolites derived from buckwheat consumption, including iso-homovanillic acid. The results indicated that these metabolites exhibited substantial antioxidant and anti-inflammatory properties, contributing to the health benefits associated with buckwheat .

Research on Metabolite Concentrations

Another study focused on the metabolism of related compounds in mouse models, demonstrating that the concentration of iso-homovanillic acid could be influenced by dietary factors and metabolic pathways involving catecholamines . This highlights the importance of understanding how dietary intake affects the bioavailability and efficacy of such compounds.

特性

IUPAC Name |

2-(3-hydroxy-4-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4,10H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXLCOBSWMQCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150287 | |

| Record name | Isohomovanillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isohomovanillic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1131-94-8 | |

| Record name | 3-Hydroxy-4-methoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isohomovanillic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isohomovanillic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-hydroxy-4-methoxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isohomovanillic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000333 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。